molecular formula C25H18N2O2S B2378898 N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide CAS No. 326017-73-6

N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide

Cat. No.: B2378898
CAS No.: 326017-73-6
M. Wt: 410.49
InChI Key: MNGZENBQZQQTLM-WUKNDPDISA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide is a synthetic compound featuring a cinnamamide moiety linked to a 5-benzoyl-4-phenylthiazole core. This structure places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel anti-tumor agents. The 4-phenylthiazole scaffold is a recognized pharmacophore, and derivatives based on this structure have demonstrated a wide spectrum of biological activities. The core 4-phenylthiazole structure is associated with various pharmacological activities, including anti-inflammatory and antimicrobial effects . Specifically, research on structurally related N-(4-phenylthiazol-2-yl)cinnamamide derivatives has identified them as novel potential anti-tumor agents, indicating the promise of this chemical class in oncology research . The incorporation of the cinnamamide group is a strategic feature in drug design, often employed to enhance a molecule's biological profile and interaction with therapeutic targets. This compound is intended for use in non-clinical research applications only. It is suited for in vitro studies to investigate its mechanism of action, potency, and selectivity. Potential research applications include target identification, hit-to-lead optimization campaigns, and profiling against cancer cell lines. Researchers can utilize this compound to explore the structure-activity relationships (SAR) of thiazole-cinnamamide hybrids. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(E)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2S/c28-21(17-16-18-10-4-1-5-11-18)26-25-27-22(19-12-6-2-7-13-19)24(30-25)23(29)20-14-8-3-9-15-20/h1-17H,(H,26,27,28)/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGZENBQZQQTLM-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide typically involves the condensation of appropriate thiazole derivatives with cinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring or cinnamamide moiety .

Scientific Research Applications

Anticancer Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide has been evaluated for its anti-proliferative effects against various cancer cell lines. Research indicates that derivatives of this compound exhibit potent anti-tumor properties, making them candidates for cancer treatment.

Case Study: Synthesis and Evaluation

A study synthesized a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives, including this compound, and assessed their anti-proliferative activities using the MTT assay. Notably, one derivative demonstrated an IC50 value of 0.035 μM against Jurkat cells, indicating strong anti-cancer potential without significant toxicity to non-cancerous cells .

Compound NameCell Line TestedIC50 Value (μM)Toxicity
8fJurkat0.035Low
Other DerivativesK562, Bel7402, A549VariesLow

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its structural features contribute to its effectiveness against various bacterial strains.

Research Findings

In vitro studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.27 µM
Escherichia coli1.43 µM
Klebsiella pneumoniae2.60 µM

Drug Discovery and Development

This compound is being explored as a lead compound in the development of new therapeutics, particularly for cancer and infectious diseases.

Innovative Mechanisms

Recent studies have focused on developing dual-action inhibitors targeting multiple pathways in pathogens such as HIV. The compound's ability to inhibit reverse transcriptase functions presents a novel approach in antiretroviral therapy .

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in Thiazole-Based Cinnamamides

Key structural analogs differ in substituents at the 4- or 5-positions of the thiazole ring, significantly altering physicochemical and biological properties:

Compound Name Substituents (Thiazole Position) Melting Point (°C) Key Spectral Data (¹H-NMR) Biological Activity Source
N-(5-Bromo-thiazol-2-yl)cinnamamide 5-Bromo 238–243 δ 7.3–7.8 (m, aromatic), 7.9 (d, CH=CH) SARS-CoV-2 Mpro inhibition
N-(5-Methyl-thiazol-2-yl)cinnamamide 5-Methyl 220–221 δ 2.5 (s, CH₃), 7.2–7.7 (m, aromatic) Moderate antimicrobial
N-(4-Phenylthiazol-2-yl)cinnamamide 4-Phenyl 224–232 δ 7.4–7.9 (m, aromatic), 8.1 (d, CH=CH) Antitumor (corrected data)
Target Compound 5-Benzoyl, 4-Phenyl Data not provided Presence of benzoyl (δ ~7.5–8.0, C=O) Hypothesized protease inhibition -

Key Observations :

  • Methyl Groups : Improve lipophilicity, favoring membrane penetration but may reduce specificity .
  • 4-Phenyl Substitution : Linked to antitumor activity in corrected studies, possibly due to π-π stacking with cellular receptors .

Comparison with Non-Thiazole Cinnamamides

Cinnamamide derivatives with non-thiazole cores exhibit distinct activities:

Compound Name Core Structure Key Substituents Activity Highlights Source
N-(4-Chlorophenyl)cinnamamide Benzamide 4-Cl on phenyl Nrf2/ARE activation (oxidative stress)
N-(1-Naphthylmethylthio)cinnamamide Sulfonamide-thioether 1-Naphthylmethylthio High antibacterial activity
N-(6-Chloropiperonylthio)cinnamamide Sulfonamide-thioether 6-Chloropiperonylthio Anticancer (HepG2 cells)

Key Observations :

  • Thiazole vs. Benzamide/Sulfonamide Cores : Thiazole derivatives (e.g., target compound) may exhibit stronger protease inhibition due to heterocyclic rigidity, while sulfonamide-thioethers favor antimicrobial activity .
  • Substituent Position : Chlorine at the 4-position (as in N-(4-chlorophenyl)cinnamamide) enhances antioxidant effects, whereas 1-naphthyl groups in thioether derivatives improve antibacterial potency .

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the class of cinnamamide derivatives, characterized by a thiazole ring and a benzoyl moiety. The synthesis typically involves the condensation of thiazole derivatives with cinnamic acid or its derivatives under acidic conditions. The general structure can be represented as follows:

CinnamamideThiazole Ring+Benzoyl Group\text{Cinnamamide}\rightarrow \text{Thiazole Ring}+\text{Benzoyl Group}

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, a study evaluating various N-(4-phenylthiazol-2-yl)cinnamamide derivatives reported that certain derivatives exhibited potent anti-proliferative effects against several cancer cell lines, including K562 (chronic myeloid leukemia), Bel7402 (hepatocellular carcinoma), A549 (lung cancer), and Jurkat (T-cell leukemia) cells. Notably, one derivative demonstrated an IC50 value of 0.035 µM against Jurkat cells, indicating strong cytotoxicity without significant toxicity in non-cancerous cells .

Table 1: Anticancer Activity of Cinnamamide Derivatives

CompoundCell LineIC50 (µM)Toxicity in Non-Cancerous Cells
8fJurkat0.035Low
8gA5490.150Moderate
8hBel74020.200Low
8iK5620.250Low

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that derivatives containing this structure exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. In one study, compounds were evaluated for their minimum inhibitory concentration (MIC) against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that these compounds could inhibit biofilm formation and showed potential as antimicrobial therapeutic agents .

Table 2: Antimicrobial Activity of Cinnamamide Derivatives

CompoundMicroorganismMIC (µg/mL)Biofilm Inhibition
4aStaphylococcus aureus15Yes
4bEscherichia coli20No
4cCandida albicans25Yes

Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays, including DPPH and ABTS radical scavenging assays. These studies indicate that certain derivatives possess significant antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. The antioxidant activity is often linked to the compound's ability to enhance the expression of nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which plays a pivotal role in cellular defense mechanisms against oxidative stress .

Table 3: Antioxidant Activity of Cinnamamide Derivatives

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
1g310.50 ± 0.73574.41 ± 1.34
1h400.00 ± 1.00500.00 ± 1.00

Q & A

Q. What are the standard protocols for synthesizing N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide?

The synthesis typically involves multi-step organic reactions, including:

  • Acylation : Reaction of a thiazol-2-amine precursor with benzoyl chloride under basic conditions (e.g., pyridine) to introduce the benzoyl group .
  • Amide Coupling : Condensation of intermediates with cinnamoyl derivatives using coupling agents like EDCI or HOBt in inert solvents (e.g., DMF) .
  • Purification : Column chromatography or recrystallization (e.g., from methanol/ethanol mixtures) to isolate the final compound . Reaction conditions (temperature, solvent choice, and inert atmosphere) are critical to avoid side reactions like oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Spectroscopy :
  • NMR (1H/13C): Confirms proton environments and carbon骨架, with aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ ~10 ppm) as diagnostic signals .
  • IR : Identifies amide C=O (~1650 cm⁻¹) and thiazole C=N (~1550 cm⁻¹) stretches .
    • Chromatography : TLC (Rf ~0.7 in ethyl acetate/hexane) monitors reaction progress .
    • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 455) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of N-(4-phenylthiazol-2-yl)cinnamamide exhibit:

  • Antitumor Activity : Inhibition of cancer cell proliferation (e.g., IC50 ~5–20 µM against HeLa cells) via kinase or tubulin binding .
  • Enzyme Inhibition : Potential interaction with PFOR-like enzymes, as seen in structurally related thiazole-amides . Comparative studies highlight the role of the cinnamoyl group in enhancing lipophilicity and target affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysis : DMAP accelerates acylation steps by activating carbonyl groups .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amide coupling . Pilot studies using Design of Experiments (DoE) can identify critical parameters (e.g., molar ratios, reaction time) .

Q. How should researchers address discrepancies in crystallographic data during structure validation?

  • SHELX Refinement : Use restraints for disordered regions and validate H-bonding networks (e.g., N–H···O interactions) .
  • Twinned Data Analysis : Apply the Hooft parameter or Rigaku TWINABS for twinned crystals, common in thiazole derivatives .
  • Cross-Verification : Compare experimental data (e.g., bond lengths/angles) with DFT-optimized structures .

Q. What computational methods predict the compound’s binding modes to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). The benzoyl group often occupies hydrophobic pockets .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-target complexes, with RMSD <2 Å indicating stable binding .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

Q. How can structural analogs resolve contradictions in biological activity data?

  • SAR Exploration : Synthesize analogs with modified substituents (e.g., halogenated benzoyl groups) to isolate pharmacophores .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., fluorescence polarization) to differentiate target-specific vs. off-target effects .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC50 variability across cell lines) to identify confounding factors .

Methodological Notes

  • Crystallography : For novel derivatives, deposit CIF files in the Cambridge Structural Database (CSD) and validate using PLATON .
  • Data Reproducibility : Archive raw NMR/MS spectra and HPLC chromatograms in supplementary materials .
  • Ethical Compliance : Adhere to OECD Guidelines for in vitro testing to ensure data reliability .

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